![molecular formula C22H24ClNO2 B13452259 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C22H24ClNO2. It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and an ethan-1-amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Groups: The initial step involves the formation of benzyloxy groups on the phenyl ring. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Ethan-1-amine Group: The next step involves the introduction of the ethan-1-amine group. This can be done through a nucleophilic substitution reaction where the benzyloxyphenyl compound reacts with an ethylamine derivative.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Various substituted amine derivatives can be formed.
Aplicaciones Científicas De Investigación
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups can interact with various enzymes and receptors, potentially modulating their activity. The ethan-1-amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
- 3,4-Dibenzyloxyphenethylamine hydrochloride
- 2-Benzylaminoethanol
Uniqueness
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of two benzyloxy groups at the 2 and 6 positions of the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H24ClNO2 |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[2,6-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C22H23NO2.ClH/c23-15-14-20-21(24-16-18-8-3-1-4-9-18)12-7-13-22(20)25-17-19-10-5-2-6-11-19;/h1-13H,14-17,23H2;1H |
Clave InChI |
LRTACUJJJBGEHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
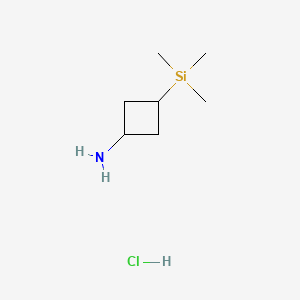
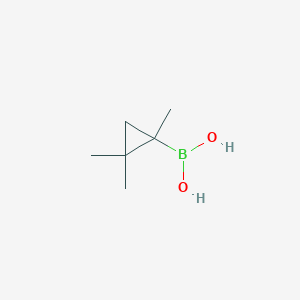
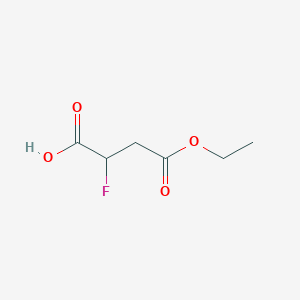
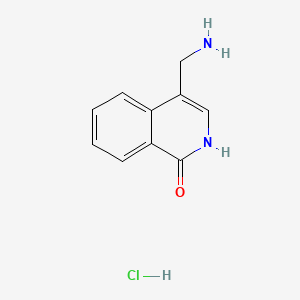
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)

![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
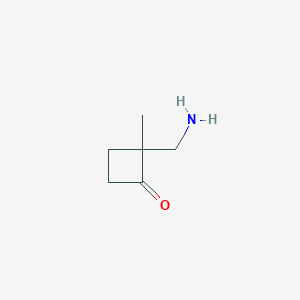
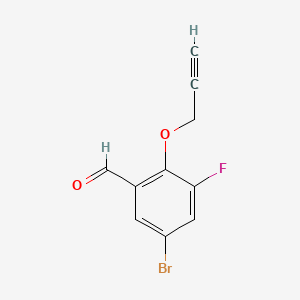
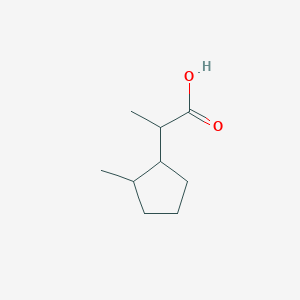
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)

